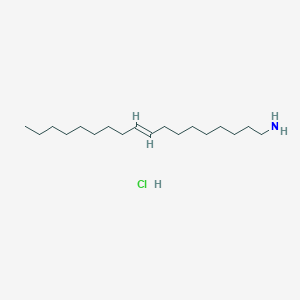

9-Octadecen-1-amine, hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H38ClN |

|---|---|

Molecular Weight |

304.0 g/mol |

IUPAC Name |

(E)-octadec-9-en-1-amine;hydrochloride |

InChI |

InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; |

InChI Key |

LPJKDVHMUUZHRY-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCN.Cl |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways

Laboratory Synthesis of 9-Octadecen-1-amine, Hydrochloride

The laboratory synthesis of this compound, a salt of the unsaturated fatty amine commonly known as oleylamine (B85491), can be achieved through several precursor chemical routes. The choice of pathway often depends on the desired purity, isomeric composition, and available starting materials.

Precursor Chemical Routes and Reaction Conditions

Two primary routes for the synthesis of the parent amine, 9-Octadecen-1-amine, are the reduction of (Z)-9-octadecenenitrile and the conversion of oleic acid.

One common industrial method involves the catalytic hydrogenation of (Z)-9-octadecenenitrile. This process is typically carried out in the presence of a Raney nickel catalyst and ammonia. The hydrogenation of nitriles with agents like lithium aluminium hydride (LiAlH4) is also a viable laboratory method to produce primary amines ncert.nic.inlibretexts.orgchemguide.co.uk.

A frequently employed laboratory-scale synthesis starts from the readily available oleic acid. This multi-step process involves the initial conversion of oleic acid to its corresponding acyl chloride, oleoyl chloride, typically using a chlorinating agent such as thionyl chloride or oxalyl chloride nih.gov. The subsequent reaction of oleoyl chloride with ammonia yields oleamide. Finally, the oleamide is reduced to 9-Octadecen-1-amine using a strong reducing agent like lithium aluminium hydride (LiAlH4) in a suitable solvent such as dry ether libretexts.orgorganic-chemistry.org.

Once the free amine is synthesized, it is converted to its hydrochloride salt. This is typically achieved by dissolving the amine in an appropriate organic solvent, such as diethyl ether, and treating it with a solution of hydrochloric acid fishersci.co.uk. The resulting this compound precipitates from the solution and can be isolated by filtration.

A summary of typical reaction conditions for the synthesis via oleic acid is presented in the table below.

| Step | Reaction | Reagents | Typical Conditions |

|---|---|---|---|

| 1 | Acid Chloride Formation | Oleic acid, Thionyl chloride (SOCl₂) | Reflux in an aprotic solvent (e.g., DCM, THF) for several hours. |

| 2 | Amide Formation | Oleoyl chloride, Ammonia (NH₃) | Reaction with aqueous or gaseous ammonia, often at reduced temperatures. |

| 3 | Amide Reduction | Oleamide, Lithium aluminium hydride (LiAlH₄) | In a dry ether solvent, followed by aqueous workup. |

| 4 | Hydrochloride Salt Formation | 9-Octadecen-1-amine, Hydrochloric acid (HCl) | Dissolution in an organic solvent (e.g., diethyl ether) and addition of aqueous or gaseous HCl. |

Purification Techniques for High Purity 9-Octadecen-1-amine

The purification of 9-Octadecen-1-amine is often facilitated by its conversion to the hydrochloride salt. This technique is particularly effective for removing non-basic organic impurities. The general procedure involves dissolving the crude amine in a solvent in which the hydrochloride salt is insoluble, followed by the addition of hydrochloric acid to induce precipitation.

A common method involves dissolving the crude oleylamine in a solvent like t-butyl methyl ether (TBME). Aqueous hydrochloric acid is then added, and the resulting monophasic solution is subsequently treated with a non-polar solvent such as acetonitrile to precipitate the white, crystalline this compound fishersci.co.uk. The precipitate can then be collected by filtration and washed with a suitable solvent to remove any remaining impurities. The purified hydrochloride salt can be stored as is or converted back to the free amine by treatment with a base.

Further purification of the free amine can be achieved by distillation, often under reduced pressure to prevent decomposition at high temperatures.

Control and Characterization of Isomeric Composition

9-Octadecen-1-amine exists as two geometric isomers: the cis isomer, commonly known as oleylamine, and the trans isomer, elaidylamine. Commercial grades of oleylamine often contain significant amounts of the trans isomer. The isomeric composition is crucial as it can influence the physical and chemical properties of the compound.

The control of the isomeric composition during synthesis can be challenging, as some synthetic routes may induce isomerization of the double bond. For instance, the use of neat thionyl chloride in dichloromethane for the conversion of oleic acid to oleoyl chloride is reported to avoid isomerization due to the lower boiling point compared to other solvents like toluene (B28343) fishersci.co.uk. Post-synthesis separation of the isomers can be achieved by fractional crystallization of their dihydrochloride derivatives from a solvent like ethanol, where the cis-isomer is less soluble than the trans-isomer .

The characterization of the isomeric composition is routinely performed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can distinguish between the cis and trans isomers by analyzing the signals of the vinylic and allylic protons. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, also provides distinct spectral signatures for the two isomers. For example, the trans isomer exhibits a characteristic peak around 966 cm⁻¹ in the IR spectrum, which corresponds to the C-H wagging of the trans double bond.

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is primarily dictated by the amine functional group. The hydrochloride salt can be used directly in some reactions or, more commonly, neutralized to the free amine before undergoing further transformations.

Amine Salt and Amide Formation

As a primary amine, 9-Octadecen-1-amine readily reacts with carboxylic acids and their derivatives to form amides. This is a fundamental transformation in organic synthesis. The reaction with a carboxylic acid typically requires a coupling agent to facilitate the dehydration process. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) britannica.com.

A more direct route to amides involves the reaction of the amine with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. These reactions are often rapid and proceed under mild conditions, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the liberated acid nih.govacs.org.

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Carboxylic Acid | Coupling agent (e.g., DCC, EDC), aprotic solvent. | N-(9-octadecenyl)amide |

| Acyl Chloride | Base (e.g., triethylamine, pyridine), aprotic solvent. | N-(9-octadecenyl)amide |

| Acid Anhydride | Base (e.g., triethylamine, pyridine), aprotic solvent. | N-(9-octadecenyl)amide |

Oxidation and Reduction Reactions of the Amine Moiety

The amine moiety of 9-Octadecen-1-amine can undergo oxidation to various functional groups depending on the oxidizing agent and reaction conditions. Milder oxidation can lead to the formation of imines, while stronger oxidizing agents can convert the primary amine to nitroso or nitro compounds acs.org.

In some contexts, such as in the synthesis of nanocrystals where oleylamine is used as a solvent and ligand, it has been observed that the amine can be oxidized to the corresponding fatty acid researchgate.netresearchgate.net. This transformation likely proceeds through intermediate aldehydes. The direct oxidation of primary amines to aldehydes can be achieved using reagents like buffered permanganate or a combination of a hypervalent iodine reagent and TEMPO ncert.nic.in. The further oxidation of the intermediate aldehyde to a carboxylic acid can also be accomplished libretexts.org.

The reduction of the primary amine functional group in 9-Octadecen-1-amine is not a common transformation as the amine is already in a reduced state. Further reduction would require harsh conditions and is not a typical synthetic pathway for this class of compounds. The carbon-nitrogen single bond is generally stable to reduction under standard conditions. Any reduction reactions of 9-Octadecen-1-amine would more likely target the carbon-carbon double bond of the octadecenyl chain, a reaction that falls outside the scope of transformations of the amine moiety itself.

Substitution Reactions Involving the Amino Group

The primary amine functionality of 9-octadecen-1-amine serves as a versatile handle for various substitution reactions, including N-acylation, N-alkylation, and the formation of Schiff bases. These reactions lead to the formation of amides, secondary or tertiary amines, and imines, respectively, each with distinct chemical characteristics.

N-Acylation: The reaction of 9-octadecen-1-amine with acylating agents, such as acetic anhydride, results in the formation of N-(9-octadecenyl)acetamide. This transformation is a common strategy to produce amides. While specific studies detailing the acylation of 9-octadecen-1-amine are not extensively documented in publicly available literature, the general reactivity of primary amines suggests that this reaction proceeds efficiently. The process typically involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. These reactions can often be carried out under mild, catalyst-free conditions, offering an environmentally friendly route to amide synthesis. orientjchem.org

N-Alkylation: The amino group of 9-octadecen-1-amine can undergo alkylation with alkyl halides, such as methyl iodide. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgvedantu.com Controlling the degree of alkylation can be challenging, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to over-alkylation. wikipedia.org The reaction of methyl amine with methyl iodide, for instance, requires three moles of the alkyl halide to proceed to the quaternary ammonium salt. brainly.in

Schiff Base Formation: 9-Octadecen-1-amine readily reacts with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The synthesis of Schiff bases from salicylaldehyde and various primary amines is a well-established process, often achieved by refluxing the reactants in an appropriate solvent. nih.govscirp.org These reactions are fundamental in the synthesis of ligands for coordination chemistry and in the preparation of various biologically active compounds.

Table 1: Representative Substitution Reactions of Primary Amines

| Reaction Type | Reactants | Product | Typical Conditions | Reference |

| N-Acylation | Primary Amine, Acetic Anhydride | N-Alkylacetamide | Catalyst-free, neat or in a solvent | orientjchem.org |

| N-Alkylation | Primary Amine, Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Varies depending on substrate and desired product | wikipedia.orgvedantu.com |

| Schiff Base Formation | Primary Amine, Salicylaldehyde | N-Salicylidene-alkylamine | Reflux in ethanol | nih.govscirp.org |

Complexation and Coordination Chemistry with Metal Ions

The lone pair of electrons on the nitrogen atom of 9-octadecen-1-amine allows it to act as a Lewis base and coordinate with a variety of metal ions, forming coordination complexes. This property is extensively utilized in the field of materials science, particularly in the synthesis of nanoparticles.

9-Octadecen-1-amine, often referred to as oleylamine in this context, serves as a versatile reagent that can act as a solvent, a reducing agent, and, most importantly, a coordinating ligand to stabilize growing nanoparticles and control their size and shape. wikipedia.org

Coordination with Transition Metals:

Research has shown that oleylamine forms complexes with various transition metal ions. For instance, the interaction of oleylamine with copper(I) ions has been characterized using Fourier-transform infrared (FTIR) spectroscopy. The coordination of the copper ion to the amine group results in a noticeable shift in the N-H stretching frequency. In one study, the N-H stretching vibration of pure oleylamine was observed at 3322.1 cm⁻¹, while in the Cu⁺-oleylamine complex, this peak shifted to 3230.5 cm⁻¹ and broadened, indicating the formation of a coordinate bond. researchgate.net

Similarly, oleylamine has been employed in the synthesis of cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles. In this process, oleylamine acts as a capping agent, coordinating to the surface of the nanoparticles and influencing their magnetic properties. The presence of oleylamine on the nanoparticle surface was confirmed by the observation of characteristic C-H and N-H vibrational modes in the FTIR spectra of the final product. nih.gov

The coordination of oleylamine is not limited to single metal ions. It plays a crucial role in the formation of bimetallic and more complex nanomaterials. Its ability to coordinate with metal precursors influences the reaction kinetics and the final morphology of the nanoparticles.

Table 2: Spectroscopic Data for Oleylamine and a Metal Complex

| Compound | Spectroscopic Technique | Characteristic Peak/Region | Observation | Reference |

| Oleylamine | FTIR | N-H stretching | ~3322.1 cm⁻¹ | researchgate.net |

| Cu⁺-Oleylamine Complex | FTIR | N-H stretching | Shifted to ~3230.5 cm⁻¹ and broadened | researchgate.net |

| Oleylamine-capped CoFe₂O₄ NPs | FTIR | N-H scissoring | ~1661 cm⁻¹ | nih.gov |

| Oleylamine-capped CoFe₂O₄ NPs | FTIR | C-H stretching | ~2857 cm⁻¹ and ~2929 cm⁻¹ | nih.gov |

Role in Nanomaterial Synthesis and Advanced Materials Engineering

Multifunctional Roles of 9-Octadecen-1-amine in Nanocrystal Growth

The efficacy of 9-Octadecen-1-amine, hydrochloride in nanomaterial synthesis stems from its ability to perform multiple functions simultaneously during the nucleation and growth of nanocrystals. This versatility simplifies complex synthesis procedures and provides a robust platform for creating high-quality, monodisperse nanoparticles.

Ligand-Assisted Nucleation and Growth Control

As a ligand, 9-Octadecen-1-amine coordinates with metal precursors, forming intermediate complexes that influence the reaction kinetics. This coordination is crucial for controlling the nucleation and subsequent growth of nanocrystals. rsc.orgnih.gov The binding strength and mode of the amine group to specific crystal facets can direct the growth of anisotropic structures, moving beyond simple spherical nanoparticles to rods, cubes, and other complex morphologies. rsc.org The concentration of oleylamine (B85491) is a key parameter; for instance, in the synthesis of cobalt ferrite (B1171679) (CoFe2O4) nanoparticles, varying the oleylamine concentration resulted in a size range of 14–20 nm. mdpi.com Similarly, in the synthesis of gold nanoparticles from AuCl, the molar ratio of oleylamine to the gold precursor was found to be critical in achieving a low polydispersity of 8%. nih.gov

Mechanism of Surface Stabilization and Steric Hindrance

The long, 18-carbon chain of the oleylamine molecule provides a robust steric barrier that prevents the agglomeration of newly formed nanoparticles. rsc.org This steric hindrance is essential for maintaining a colloidal dispersion and preventing the uncontrolled growth and precipitation of the nanocrystals. The amine head group binds to the nanoparticle surface, while the hydrophobic tails extend into the solvent, creating a protective layer. nih.govresearchgate.net This stabilization is effective in a wide range of organic solvents and is a key factor in producing monodisperse nanoparticle populations. rsc.orgmdpi.com In some cases, the oleylamine ligands can form a protective monolayer around the nanoparticles through a hydrogen bonding network. nih.govresearchgate.net

Reducing Agent Functions in Nanomaterial Fabrication

Beyond its role as a ligand and stabilizer, 9-Octadecen-1-amine can also act as a reducing agent, particularly at elevated temperatures. rsc.orgmdpi.comnih.gov This dual functionality is highly advantageous as it can eliminate the need for additional, often harsh, reducing agents in the synthesis process. nih.gov For example, in the synthesis of gold nanoparticles, oleylamine can reduce gold(III) ions to metallic gold. nih.govresearchgate.net Spectroscopic analyses have shown that during this process, oleylamine itself is converted to oleylamide. nih.govresearchgate.net Similarly, in the formation of magnetite (Fe3O4) nanoparticles, oleylamine acts as both a reducing agent and a stabilizer. iphy.ac.cn The reducing capability of amines in gold nanoparticle formation can be predicted based on their redox properties. researchgate.net

Solvent Properties in High-Temperature Solvothermal Synthesis

With a high boiling point of around 350°C, oleylamine is an excellent solvent for high-temperature solvothermal and thermolytic synthesis methods. mdpi.comresearchgate.net This allows for reactions to be carried out at temperatures necessary to decompose organometallic precursors and facilitate the crystallization of high-quality nanoparticles. mdpi.com Its ability to dissolve a wide range of metal precursors makes it a versatile medium for various nanomaterial systems. mdpi.comsmolecule.com The use of oleylamine as a solvent can also influence the final particle size, as demonstrated in the synthesis of Fe3O4 nanoparticles where varying the volume ratio of oleylamine to benzyl (B1604629) ether controlled the particle dimensions. iphy.ac.cn

Applications in the Synthesis of Diverse Nanomaterial Classes

The unique combination of properties offered by this compound has been leveraged for the synthesis of a wide variety of nanomaterials, with metallic nanoparticles being a prominent class.

Metallic Nanoparticles (e.g., Gold, Copper, Iron-Platinum)

Gold (Au) Nanoparticles: The synthesis of gold nanoparticles is a well-established application of 9-Octadecen-1-amine. It can function as both a reducing agent and a capping ligand, leading to the formation of stable, monodisperse gold nanoparticles. nih.govresearchgate.netmdpi.com Studies have shown that oleylamine initially forms complex aggregates with the gold salt, which then decompose at elevated temperatures to form small particles that coalesce into larger, stable nanoparticles. nih.govresearchgate.net The particle size can be tuned by adjusting reaction parameters such as temperature and the choice of co-solvent. mdpi.com For instance, using toluene (B28343) as a solvent in an oleylamine-mediated synthesis yielded high-quality monodisperse Au NPs. mdpi.com A facile, one-step process for synthesizing water-dispersed spherical gold nanoparticles using oleylamine has also been demonstrated. rsc.org

Copper (Cu) Nanoparticles: The synthesis of copper nanoparticles also benefits from the use of 9-Octadecen-1-amine. In one method, a solution of a copper carboxylate precursor in oleylamine is heated to produce metallic copper nanoparticles. google.com The concentration of the copper precursor and the amine, as well as the heating profile, are critical parameters that influence the size of the resulting nanoparticles. google.com For example, a 1 M solution of copper formate (B1220265) in oleylamine and dodecane (B42187) yielded nanoparticles with an average diameter of 120 nm. google.com

Iron-Platinum (FePt) Nanoparticles: 9-Octadecen-1-amine is also employed in the synthesis of magnetic nanoparticles like iron-platinum. The surface chemistry of these nanoparticles is crucial for their applications, and oleylamine plays a role in their stabilization. The phase transfer of oleic acid-capped FePt nanoparticles can be achieved, and the binding of the capping ligands to the nanoparticle surface has been studied using techniques like FTIR spectroscopy. researchgate.net

Metal Oxide Nanocrystals

9-Octadecen-1-amine, in its hydrochloride form or as the free amine which can be generated in situ, is instrumental in the synthesis of a wide array of metal oxide nanocrystals. It often acts as a solvent, a capping agent to control growth and prevent aggregation, and sometimes as a reducing agent. researchgate.net The interaction of oleylamine with metal precursors is a key factor in determining the final morphology and properties of the nanocrystals. researchgate.net

Cobalt Ferrite (CoFe₂O₄): In the solvothermal synthesis of cobalt ferrite (CFO) nanoparticles, oleylamine concentration plays a pivotal role in controlling the particle size and magnetic properties. researchgate.netnih.gov As the concentration of oleylamine increases, the average size of the CFO nanoparticles decreases. researchgate.netnih.govmdpi.com This is attributed to the capping effect of oleylamine, which binds to the nanoparticle surface and limits further growth. researchgate.net This size modulation directly impacts the magnetic characteristics; for instance, maximum saturation magnetization and remanent magnetization have been observed to decrease with higher oleylamine concentrations. nih.govnsf.gov Conversely, coercivity and the exchanged bias field increase with higher concentrations of the amine, indicating that oleylamine concurrently manages particle size and inter-particle interactions. nih.govnsf.gov

Table 1: Effect of Oleylamine (OLA) Concentration on Cobalt Ferrite (CFO) Nanoparticle Properties

| OLA Concentration (M) | Average Crystallite Size (nm) | Saturation Magnetization (M_S) (emu/g) | Coercivity (H_C) (kOe) at 10 K |

|---|---|---|---|

| 0.01 | 20 (±1) | 82.84 | 6.09 |

| 0.1 | 14 (±1) | Decreased | 8.00 |

Data sourced from studies on the solvothermal synthesis of CFO nanoparticles. researchgate.netnih.govmdpi.com

Zinc Ferrite (ZnFe₂O₄): Oleylamine is also utilized as a stabilizing agent in the synthesis of zinc ferrite nanoparticles, often in a high-boiling solvent system like benzyl ether. researchgate.net This method allows for the thermal decomposition of metal acetylacetonates (B15086760) to produce monodisperse nanoparticles. researchgate.net While specific data on the direct role of the hydrochloride salt is less common, the in-situ formed oleylammonium ions from the amine play a similar role in surface stabilization. The synthesis of zinc ferrite nanoparticles can also be achieved through various other methods like co-precipitation and hydrothermal routes, where surface-active agents are crucial for controlling particle size and preventing agglomeration. rsc.orgsemanticscholar.orgelectrochemsci.org

Cerium Oxide (CeO₂): The synthesis of cerium oxide nanoparticles via thermal decomposition of cerium precursors is significantly influenced by the presence of oleylamine. researchgate.net It acts as a capping agent, and the synthesis temperature plays a crucial role in the final properties of the nanoparticles. researchgate.net For instance, CeO₂ nanoparticles synthesized with oleylamine at 250 °C exhibit a reduced tendency to aggregate. researchgate.net In some syntheses using metal nitrate (B79036) precursors and oleylamine, a surprising ligand conversion has been observed, where the oleylamine is oxidized to a carboxylic acid that caps (B75204) the nanocrystals. acs.org This highlights the complex chemical transformations that can occur during nanoparticle synthesis.

Nickel Oxide (NiO): Oleylamine is employed in the synthesis of nickel nanoparticles to control their size and prevent oxidation. researchgate.netmdpi.com In solvothermal methods, adjusting the ratio of oleylamine to the nickel precursor allows for the production of highly monodisperse nickel nanoparticles in the size range of 4–16 nm. mdpi.com While these studies often focus on metallic nickel, the principles of size control and surface passivation by oleylamine are directly applicable to the synthesis of nickel oxide nanoparticles. Similar to cerium oxide, when nickel nitrate is used as a precursor in the presence of oleylamine, the amine can be oxidized to a fatty acid that then caps the resulting NiO nanocrystals. acs.org

Zinc Oxide (ZnO): Oleylamine is crucial in preventing the aggregation of zinc oxide nanoparticles during their synthesis. researchgate.net In the thermal decomposition of zinc acetylacetonate, oleylamine helps in the formation of ZnO nanoparticles with sizes ranging from 7-10 nm. researchgate.net A temperature-controlled synthesis process using oleylamine has been demonstrated where zinc nitrate is first converted to zinc nitrate hydroxide (B78521) sheets, which then decompose into fluorescent ZnO nanoparticles upon heating. nih.gov At high concentrations, oleylamine can react with zinc acetate (B1210297) to form a [Zn(OAc)₂]–OLA complex, which upon thermal decomposition, can lead to the formation of ZnO on the surface of other nanocrystals, effectively creating a shell. nih.gov

Semiconductor Nanocrystals

The role of this compound extends to the synthesis of semiconductor nanocrystals, where it is vital for controlling their size, ensuring colloidal stability, and influencing their optoelectronic properties.

Germanium (Ge): In the microwave-assisted synthesis of germanium nanocrystals from germanium(II) iodide (GeI₂) or germanium(IV) iodide (GeI₄) in oleylamine, the amine acts as both a solvent and a capping ligand. rsc.orgacs.orgrsc.org The surface of the as-synthesized Ge nanocrystals is coordinated by both strongly bound oleylamide and more weakly bound, exchangeable oleylamine. rsc.orgrsc.org The proportion of the strongly bound oleylamide increases with higher synthesis temperatures, which correlates with improved colloidal stability. rsc.orgrsc.org This transformation from a weakly-donating L-type ligand (oleylamine) to a covalently-bound X-type ligand (oleylamide) is a key aspect of the surface chemistry. researchgate.net

Table 2: Influence of Synthesis Temperature on Germanium Nanocrystal Size

| Reaction Temperature (°C) | Average Nanocrystal Size (nm) |

|---|---|

| 210 | Increases with temperature |

| 230 | Increases with temperature |

| 250 | Increases with temperature |

| 270 | Increases with temperature |

Data from microwave-assisted reduction of GeI₂ in oleylamine. rsc.org

Cadmium Selenide (CdSe) Quantum Dots: Oleylamine is a common capping ligand in the synthesis of CdSe quantum dots, providing colloidal stability and influencing their emission properties. cd-bioparticles.com In surface passivation treatments, a CdCl₂–oleylamine stock solution can be used to enhance the photoluminescence intensity of pre-synthesized CdSe quantum dots by passivating surface trap states. e-asct.org The effectiveness of this passivation is temperature-dependent, with optimal results often achieved at moderately elevated temperatures (e.g., 40 °C). e-asct.org In the synthesis of core-shell quantum dots like CdSe/CdS/ZnS, varying the oleylamine content can influence the composition of the shell, with higher concentrations promoting the formation of a ZnO layer. mdpi.com

Surface Coordination Chemistry and Ligand Exchange Phenomena in Nanomaterials

The surface of a nanocrystal is a dynamic interface where ligands like oleylamine and its hydrochloride salt coordinate to metal atoms, providing stability and influencing the material's properties. 9-Octadecen-1-amine can bind to nanocrystal surfaces as a neutral L-type ligand through its amine group. However, as seen with germanium nanocrystals, it can be transformed into an oleylamide, which acts as a negatively charged X-type ligand, forming a stronger, more covalent bond. rsc.orgrsc.org

Ligand exchange is a crucial process for modifying the surface of nanoparticles post-synthesis, often to transfer them between different solvents (e.g., from hydrophobic to hydrophilic) or to alter their electronic properties. nih.gov Oleylamine-capped nanoparticles can undergo ligand exchange with other molecules, such as thiols or carboxylic acids. rsc.orgnih.gov For instance, oleylamine ligands on copper nanoparticles can be replaced by various thiol ligands. researchgate.net In the case of germanium nanocrystals, incoming thiol and carboxylic acid ligands appear to coordinate to open surface sites rather than displacing the native oleylamide ligands, suggesting that the as-prepared nanocrystals are not fully passivated. rsc.org This highlights the complexity of ligand exchange reactions, which can be influenced by factors like temperature and the kinetic barrier to surface binding. rsc.org

Influence of Reagent Purity and Impurities on Nanomaterial Attributes

The purity of reagents used in nanomaterial synthesis, including this compound, can have a significant impact on the final attributes of the nanocrystals. Commercial oleylamine is often a technical-grade reagent that contains various impurities, such as the trans-isomer (elaidylamine), saturated amines (octadecylamine), and other shorter-chain or unsaturated amines. acs.orgnih.gov

These impurities can influence the synthesis in several ways:

Homogeneity of the Reaction: Using purified, anhydrous oleylamine can transform what might be a heterogeneous reaction in a suspension into a homogeneous reaction in a clear solution, for example, when dissolving lead halides. acs.org

Catalytic Effects: Impurities may act as catalysts or inhibitors, affecting reaction rates and the final properties of the nanomaterials. acs.org

Assembly and Phase Transitions: The blend of alkyl chains in technical-grade oleylamine can regulate the hierarchical assembly of nanocrystals. For example, the temperature at which gold nanowires transition between different assembled structures (e.g., ribbon vs. nematic) has been shown to correlate with the abundance of trans and saturated amine impurities in the oleylamine batch used for synthesis. nih.gov

Luminescence: Impurities in oleylamine can cause luminescence that interferes with the characterization of the synthesized nanomaterials. A multi-step purification process, which can involve precipitation of oleylamine hydrochloride, can eliminate these luminescent impurities. acs.org

The purification of oleylamine often involves precipitating it as oleylamine hydrochloride, which is then neutralized to yield the purified amine. acs.org This process can effectively remove many impurities, leading to more reproducible and controlled nanomaterial syntheses.

Table 3: Common Impurities in Technical-Grade Oleylamine and Their Potential Effects

| Impurity | Chemical Name | Potential Effect on Nanomaterial Synthesis |

|---|---|---|

| trans-isomer | trans-9-Octadecen-1-amine (Elaidylamine) | Alters ligand packing and self-assembly behavior. nih.gov |

| Saturated amine | Octadecylamine | Can affect the miscibility and growth environment. acs.org |

| Shorter-chain amines | e.g., Hexadecylamine | May influence nucleation and growth rates differently. |

Interfacial Phenomena and Colloidal Stability

Fundamental Principles of Surfactancy and Emulsification by 9-Octadecen-1-amine, Hydrochloride

The efficacy of this compound as a surfactant and emulsifier stems directly from its molecular architecture. The molecule consists of two distinct regions: a hydrophobic part and a hydrophilic part.

Hydrophobic Region : This is the long 18-carbon chain derived from oleic acid, which includes a cis-double bond at the ninth carbon. cymitquimica.com This non-polar tail has a strong affinity for non-polar substances like oils and organic solvents.

Hydrophilic Region : This is the protonated amine group (-NH3+), which forms a salt with the chloride ion (Cl-). This charged, polar head group readily interacts with polar solvents, most notably water, through ion-dipole interactions and hydrogen bonding. cymitquimica.com

This dual character, known as amphiphilicity, allows the molecule to position itself at the interface between two immiscible phases, such as oil and water. By doing so, it reduces the interfacial tension that naturally exists between these phases, which is the primary principle of surfactancy. In emulsification, this compound molecules adsorb at the surface of dispersed droplets (e.g., oil in water), forming a protective layer. The hydrophilic heads orient towards the continuous water phase, while the hydrophobic tails penetrate the oil droplet. This arrangement prevents the droplets from coalescing, thereby stabilizing the emulsion. nih.gov The presence of the unsaturated bond in the hydrocarbon chain affects the packing of the molecules at the interface compared to its saturated counterpart, stearylamine hydrochloride, influencing its solubility and surfactant properties.

Mechanisms of Colloidal Dispersion and Stabilization in Organic Media

This compound is widely utilized to create and stabilize colloidal dispersions, especially of nanoparticles in organic media. The stabilization is achieved through two primary mechanisms: steric hindrance and electrostatic repulsion.

Steric Hindrance : In non-polar or weakly polar organic solvents, the long, flexible oleyl chains extend from the surface of the particles into the surrounding medium. When two particles approach each other, these hydrocarbon chains begin to interpenetrate. This intermingling leads to a localized increase in chain concentration, which is entropically unfavorable, creating a repulsive force that prevents the particles from aggregating. This mechanism, known as steric hindrance, is crucial for maintaining the monodispersity of nanoparticles.

Electrostatic Stabilization : As a cationic surfactant, this compound provides a positive surface charge to particles suspended in a medium. google.com This charge creates an electrical double layer around each particle. When particles approach, their respective double layers overlap, resulting in a repulsive electrostatic force. The magnitude of this repulsion can be quantified by the zeta potential. Research has shown that for reversed liquid crystalline phase particles, a zeta potential of approximately +25 millivolts (mV) or greater is sufficient to stabilize a dispersion against flocculation. google.com In one formulation, the use of oleylamine (B85491), which is predominantly present as the cationic hydrochloride form, resulted in a highly stable dispersion with an average zeta potential of +67 mV. google.com

The compound also functions as a "capping agent" during the synthesis of nanocrystals. By adsorbing to the surface of newly formed nuclei, it controls their growth and prevents uncontrolled aggregation, which is essential for producing nanoparticles with specific sizes and shapes. researchgate.net For instance, in the synthesis of formamidinium lead bromide (FAPbBr3) perovskite nanocrystals, oleylamine acts as a capping agent to inhibit further growth; a reduction in its availability can lead to the formation of larger nanocrystals. researchgate.net

Table 1: Effect of this compound on Colloidal System Stability

| Property | Mechanism | Observation | Reference |

| Zeta Potential | Electrostatic Repulsion | A formulation containing oleylamine hydrochloride exhibited an average zeta potential of +67 mV, indicating strong inter-particle repulsion and high dispersion stability. | google.com |

| Particle Size Control | Capping Agent / Steric Hindrance | Functions as a capping agent in nanoparticle synthesis, controlling growth and preventing aggregation. Its concentration can modulate the final nanoparticle size. | researchgate.net |

| Dispersion Stability | Steric Hindrance | Prevents nanoparticle aggregation through steric hindrance, ensuring monodispersity. |

Adsorption Behavior and Surface Activity at Material Interfaces

The adsorption of this compound onto surfaces is a key aspect of its functionality, particularly in materials science and nanotechnology. The protonated amine headgroup can interact with and adsorb onto a wide variety of surfaces.

Adsorption on Nanoparticles : In the context of nanoparticle synthesis, the oleylammonium cation readily adsorbs onto the surface of metal and metal oxide nanocrystals. The amine group is considered a borderline hard/soft base, allowing it to coordinate effectively with various metallic surfaces. This adsorption is not merely for stabilization; it can also influence the crystal growth process itself. By selectively adsorbing to different crystallographic facets, it can direct the final shape of the nanoparticles, leading to the formation of nanorods or faceted nanocrystals instead of simple spheres. smolecule.com

Surface Passivation : Adsorption of oleylamine hydrochloride can passivate surface defects. In materials like metal-halide perovskites, surface defects can act as traps for charge carriers, diminishing optoelectronic performance. Oleylamine hydrochloride can act as a surface-passivating ligand, neutralizing these defects and improving the material's properties and stability. smolecule.comacs.org

Modification of Interfacial Properties : The compound can form a coating on various surfaces, altering their properties. For example, it can be used to create lipid-rich, mucoadhesive films on biological tissues or to form a layer at a tear film/air interface. google.com This surface activity lowers the surface tension and can improve the wettability of a surface. google.com The ability to rationally design and utilize such surface adsorption provides significant potential for manipulating solid-liquid interfacial characteristics. acs.org

Table 2: Research Findings on Adsorption and Surface Activity

| Application Area | Role of this compound | Resulting Material Characteristics | Reference |

| Nanoparticle Synthesis | Capping agent and surface ligand | Controls monodispersity and enables self-assembly; modulates nanoparticle shape (e.g., nanorods, hexagonal). | |

| Perovskite Synthesis | Surface-passivating ligand | Enhances crystallization and reduces surface and bulk defects by modifying surface electronic properties. | smolecule.comacs.org |

| Ophthalmic Formulations | Mucoadhesive surface agent | Forms a lipid-rich film on tissues and at the tear/air interface, lowering surface tension. | google.com |

| Metal Nanocrystal Synthesis | Coordination with metal ions | The amine group coordinates with metal ions, acting as a precursor and stabilizing different crystal facets. |

Applications in Chemical Processes and Catalysis

Role of 9-Octadecen-1-amine and Its Derivatives in Catalytic Systems

9-Octadecen-1-amine, commonly known as oleylamine (B85491), and its hydrochloride salt are pivotal in the synthesis and stabilization of metallic and metal-oxide nanoparticles, which are widely used as catalysts. The compound's utility in these systems stems from its multifaceted nature, acting as a solvent, a reducing agent, and, most critically, as a capping or stabilizing agent. capes.gov.bracs.orgacs.org

As a capping agent, oleylamine adsorbs onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. nih.govmdpi.com This function is crucial because the catalytic activity of nanoparticles is highly dependent on their size, shape, and exposed crystal facets. By modulating synthesis conditions such as temperature and concentration, oleylamine can selectively stabilize different crystalline facets, enabling precise control over the nanoparticle's final morphology. rsc.org

Research has demonstrated the versatility of oleylamine in this regard. For instance, in the synthesis of copper nanoparticles, oleylamine's dual chemical functionality allows it to stabilize cubic nanoparticles via its alkene group, while its amine function attaches to the facets of octahedral nanoparticles. rsc.org This control over shape allows for the tailoring of catalytic properties for specific applications. rsc.org

Furthermore, oleylamine plays a direct role in enhancing catalytic performance. In the electrocatalytic reduction of CO2 to CO using gold catalysts, adsorbed oleylamine on the catalyst surface was found to suppress the competing hydrogen evolution reaction. rsc.org This selective inhibition directs the catalytic pathway towards the desired product, significantly improving the Faradaic efficiency to over 93%. rsc.org Oleylamine and its derivatives are also instrumental in creating catalysts for other chemical transformations. For example, monodisperse magnetite (Fe3O4) nanoparticles, synthesized using oleylamine as both a reducing agent and stabilizer, serve as effective catalysts for the chemical vapor deposition (CVD) growth of one-dimensional nanostructures like boron nanowires. acs.orgresearchgate.net

Corrosion Inhibition Mechanisms on Metal Surfaces

The primary application of 9-Octadecen-1-amine, hydrochloride in this context is as a corrosion inhibitor, particularly for protecting metals like steel in acidic or saline environments, such as those found in oil and gas production. nih.gov The effectiveness of amine-based inhibitors is rooted in their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. acs.orgnih.gov This adsorption process prevents or retards the anodic and cathodic electrochemical reactions that constitute corrosion. acs.org

The inhibition mechanism involves the displacement of water molecules from the metal surface and the subsequent adsorption of the inhibitor molecules. This adsorption can occur through two main types of interaction: physisorption, which involves electrostatic forces between the charged inhibitor molecule and the charged metal surface, and chemisorption, which involves the formation of coordinate bonds through electron sharing between the inhibitor and the metal. researchgate.net

To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. These models, such as Langmuir, Freundlich, and Temkin, describe the equilibrium relationship between the concentration of the inhibitor in the solution and the degree of its coverage on the metal surface. researchgate.netjournalcsij.comresearchgate.net The Langmuir isotherm, for example, assumes the formation of a uniform monolayer of inhibitor molecules on the surface with no interaction between them. researchgate.net Studies on long-chain amines and their derivatives often show that their adsorption behavior fits the Langmuir model well. researchgate.netkau.edu.sabibliotekanauki.pl

The spontaneity and nature of the adsorption process are further elucidated by thermodynamic parameters, including the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads).

Gibbs Free Energy of Adsorption (ΔG°ads): A negative value for ΔG°ads indicates that the adsorption of the inhibitor is a spontaneous process. bibliotekanauki.pl The magnitude of ΔG°ads provides insight into the type of adsorption. Values around -20 kJ/mol are typically associated with electrostatic interactions (physisorption), whereas values more negative than -40 kJ/mol suggest charge sharing or coordinate bond formation between the inhibitor and the metal surface (chemisorption). researchgate.net

Enthalpy of Adsorption (ΔH°ads): The sign of ΔH°ads indicates whether the adsorption is an endothermic (positive value) or exothermic (negative value) process.

Entropy of Adsorption (ΔS°ads): This parameter reflects the change in randomness at the metal/solution interface during the adsorption process. An increase in entropy suggests a more disordered state as inhibitor molecules displace pre-adsorbed water molecules. researchgate.net

Below is a table showing typical thermodynamic parameters for a long-chain amine corrosion inhibitor and a data table illustrating the inhibition efficiency of oleylamine.

Table 1: Inhibition Efficiency of Oleylamine on Steel in Sour Saline Electrolyte This table shows how the inhibition efficiency (IE%) of oleylamine increases with its concentration, reaching over 95% effectiveness. The data is derived from electrochemical measurements in a simulated sour corrosion environment.

| Inhibitor Concentration (ppm) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|

| 0 (Blank) | 352.0 | - |

| 10 | 1.15 | 99.67 |

| 20 | 0.45 | 99.87 |

| 50 | 0.10 | 99.97 |

| 100 | 0.04 | 99.98 |

Data sourced from a study on oleylamine as a sour corrosion inhibitor under laminar flow at 40 °C. nih.gov

Table 2: Representative Thermodynamic Parameters for Corrosion Inhibitor Adsorption This table presents example thermodynamic values for the adsorption of an organic inhibitor on a metal surface, helping to characterize the nature of the protective mechanism.

| Parameter | Typical Value | Interpretation |

|---|---|---|

| ΔG°ads (Gibbs Free Energy) | -35 to -45 kJ/mol | The negative value indicates a spontaneous adsorption process. The magnitude suggests a strong interaction involving both physisorption and chemisorption. researchgate.netresearchgate.net |

| ΔH°ads (Enthalpy of Adsorption) | -15 to -25 kJ/mol | A negative value indicates that the adsorption process is exothermic. |

| ΔS°ads (Entropy of Adsorption) | +50 to +100 J/mol·K | The positive value indicates an increase in entropy, typically resulting from the desorption of more ordered water molecules from the metal surface by the inhibitor molecules. researchgate.net |

These values are representative and can vary based on the specific inhibitor, metal, corrosive medium, and temperature.

The high inhibition efficiency of this compound is directly linked to its distinct molecular structure. Several key features contribute to its effectiveness:

The Amine Functional Group: The nitrogen atom in the primary amine group possesses a lone pair of electrons. This allows the molecule to function as a Lewis base, donating the electron pair to the vacant d-orbitals of the metal (e.g., iron), forming a strong coordinate (chemisorptive) bond. nih.gov This is a primary anchor point for the inhibitor on the metal surface.

The Long Hydrocarbon Chain: The 18-carbon chain (octadecyl group) is hydrophobic. Once the amine head group adsorbs onto the metal, the long tails orient themselves away from the surface, forming a dense, non-polar, and tightly packed film. acs.orgnih.gov This film acts as a physical barrier, preventing the diffusion of corrosive species like water, protons (H+), and chloride ions to the metal surface. The efficiency of amine inhibitors has been shown to increase with the length of the alkyl chain. mdpi.com

The Unsaturated C=C Double Bond: The presence of a double bond in the alkyl chain (at the 9th carbon) provides an additional site for adsorption. The π-electrons of the double bond can also interact with the vacant orbitals of the metal, further strengthening the adsorption bond and increasing the surface coverage. acs.org The combination of the nitrogen heteroatom and the π-system creates a molecule with a high electron density at its functional groups, which enhances its ability to bond to the metal surface.

In essence, the molecule adsorbs strongly via its polar amine head and π-bond, while its long, non-polar tail provides a robust protective barrier, making 9-Octadecen-1-amine and its hydrochloride salt highly effective corrosion inhibitors. nih.govmdpi.com

Biological and Biotechnological Research Applications

Molecular Interactions with Biological Macromolecules (e.g., DNA Complexation)

9-Octadecen-1-amine, in its non-hydrochloride form as oleylamine (B85491), has been observed to interact with deoxyribonucleic acid (DNA). In the presence of acetic acid, oleylamine can form insoluble complexes with DNA. wikipedia.org These complexes are particulate in nature, with reported radii of approximately 60–65 nm. wikipedia.org The formation of these complexes is driven by the electrostatic interactions between the positively charged amine groups of oleylamine (protonated in the acidic environment) and the negatively charged phosphate backbone of DNA. The long hydrophobic tails of the oleylamine molecules likely contribute to the insolubility of the resulting complex in aqueous solutions. This property of DNA complexation highlights the potential of oleylamine and its derivatives in gene delivery research, where the condensation of DNA is a crucial step for its encapsulation and cellular uptake.

Table 1: Interaction of Oleylamine with DNA

| Interacting Molecule | Condition | Outcome | Particle Size of Complex |

| DNA | Presence of Acetic Acid | Formation of insoluble complexes | 60–65 nm |

Experimental Studies on Cellular Systems (e.g., Cell Surface Alteration, Cell Fusion)

Experimental research has demonstrated the significant impact of 9-Octadecen-1-amine, hydrochloride (as oleylamine) on cellular systems, particularly concerning cell surface structure and intercellular interactions.

Cell Surface Alteration:

Studies have indicated that radiosensitization of both normal and tumor cells with oleylamine leads to an alteration of the cell surface structure. nih.gov This modification was inferred from changes in the electrophoretic mobility of the treated cells. nih.gov The precise molecular mechanisms underlying this surface alteration are not fully elucidated but are thought to involve the integration of the lipophilic oleylamine molecule into the cell membrane, thereby changing its surface charge and biophysical properties.

Cell Fusion:

Oleylamine has been identified as a potent agent for inducing cell fusion. It has been shown to promote the fusion of mouse A9 fibroblasts, leading to the formation of polynucleate homokaryons. nih.gov The fusogenic activity of oleylamine was found to be more pronounced in monolayer cultures compared to cells in suspension. nih.gov While the administration of oleylamine in lipid droplets was less fusogenic, it was associated with significantly lower cytotoxicity to the fibroblasts. nih.gov This suggests that the delivery method can be modulated to optimize the balance between fusogenic efficacy and cell viability for applications such as the creation of hybridoma cells.

Table 2: Effects of Oleylamine on Cellular Systems

| Cellular Process | Cell Type | Observation |

| Cell Surface Alteration | Normal and Tumor Cells | Altered electrophoretic mobility post-radiosensitization. nih.gov |

| Cell Fusion | Mouse A9 Fibroblasts | Promotion of polynucleate homokaryon formation. nih.gov |

Development of Nanoparticle Functionalization Strategies for Delivery Systems (excluding clinical applications)

This compound and its free amine form, oleylamine, are extensively utilized in the synthesis and functionalization of nanoparticles for the development of advanced delivery systems. Oleylamine's role is multifaceted, acting as a solvent, a reducing agent, and, most importantly, a coordinating or capping agent that stabilizes the nanoparticle surface. wikipedia.orgrsc.org

The amine group of oleylamine effectively binds to the surface of a wide array of nanoparticles, including those made of metals and metal oxides, preventing their aggregation and controlling their growth, size, and morphology. nih.gov The long hydrophobic alkyl chain provides steric stabilization, ensuring the colloidal stability of the nanoparticles in non-polar solvents. rsc.org

Furthermore, the surface functionalization of nanoparticles with oleylamine can be a precursor to further modifications. For instance, the amine groups on the nanoparticle surface can be used for the attachment of other molecules, such as fluorescent dyes or targeting ligands, to create multifunctional nanocarriers. This versatility makes oleylamine a crucial component in the design of sophisticated nanoparticle-based delivery platforms for research applications.

Mechanistic Investigations of Antimicrobial Properties (excluding safety/efficacy data)

Derivatives of oleylamine have demonstrated notable antimicrobial activity against a range of bacteria, including both gram-negative and gram-positive species. Mechanistic studies suggest that the primary mode of action involves the disruption of the bacterial cell membrane.

These oleoylamines are capable of permeabilizing the bacterial cell membrane, an effect that can be observed through the increased uptake of substances like ethidium bromide, which are normally excluded from cells with intact membranes. This membrane-permeabilizing activity is a key aspect of their antimicrobial mechanism. By compromising the integrity of the bacterial membrane, these compounds disrupt essential cellular processes, leading to bacterial cell death. It has been proposed that these molecules may be taken up via a self-promoted pathway, similar to other cationic antimicrobial agents that destabilize the outer membrane of gram-negative bacteria.

Exploration of Antioxidant Mechanisms

While extensive research on the specific antioxidant mechanisms of this compound is limited, the chemical nature of fatty amines suggests potential antioxidant activity. Fatty amines, in general, are known to possess beneficial antioxidant properties. researchgate.net

The potential antioxidant mechanism of oleylamine may involve its amine group acting as a reducing agent. researchgate.net At elevated temperatures, the amine group can donate an electron or a hydrogen atom to neutralize free radicals. This process could involve the formation of an imine (C=N) through a radical intermediate on the nitrogen atom. researchgate.net The stability of this nitrogen-centered radical would be a key factor in the antioxidant efficacy.

It is also plausible that the unsaturated double bond within the oleyl chain could play a role in scavenging certain types of reactive oxygen species. However, it is more likely that the amine group is the primary functional moiety responsible for any antioxidant activity. Further research is required to fully elucidate the specific free radical scavenging capabilities and the precise mechanisms of action of this compound as an antioxidant.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis of 9-Octadecen-1-amine, Hydrochloride

Spectroscopic techniques are paramount in providing detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and determining the ratio of cis and trans isomers, a common impurity. acs.orgresearchgate.net

In ¹H NMR spectra of the free amine, oleylamine (B85491), the vinylic protons of the cis isomer typically appear as a multiplet around 5.30-5.45 ppm. chemicalbook.comacs.org The allylic protons are also key indicators, resonating in a distinct region. acs.org By analyzing the integration of these vinylic proton signals, the ratio of the cis to the trans isomer (elaidylamine) can be accurately quantified. acs.org For instance, studies have shown that commercial oleylamine reagents can contain significant amounts of the trans isomer, with cis:trans ratios varying between different sources. acs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the olefinic carbons are particularly diagnostic for distinguishing between the cis and trans configurations.

Table 1: Representative ¹H NMR Chemical Shifts for Oleylamine

| Assignment | Chemical Shift (ppm) |

| Vinylic Protons (cis) | 5.30 - 5.45 |

| Amine Protons | Variable |

| Allylic Protons | ~2.00 |

| Methylene Protons | 1.20 - 1.50 |

| Methyl Protons | ~0.88 |

Note: Chemical shifts can vary depending on the solvent and concentration. chemicalbook.comorganicchemistrydata.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to obtain a "vibrational fingerprint" of this compound, identifying its functional groups and isomeric composition. acs.orgwikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of oleylamine hydrochloride will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary ammonium (B1175870) group appear as a broad band in the region of 3000-3200 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed around 2850-2950 cm⁻¹. researchgate.net A key diagnostic peak for the cis isomer is the C=C-H stretching vibration at approximately 3005 cm⁻¹, while the trans isomer shows a characteristic C-H wagging vibration around 966 cm⁻¹. acs.org The presence and relative intensities of these peaks can be used to assess the isomeric purity. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibration is a prominent feature, with the cis isomer showing a peak around 1656 cm⁻¹ and the trans isomer at approximately 1671 cm⁻¹. acs.org Other characteristic Raman peaks include the cis-CH out-of-plane deformation at 973 cm⁻¹ and the cis-CH symmetric rock at 1266 cm⁻¹. acs.org

Table 2: Key Vibrational Frequencies for Oleylamine Isomers

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Isomer |

| C-H wag | 966 | trans | |

| cis-CH stretch | 3005 | cis | |

| C=C stretch | 1656 | cis | |

| C=C stretch | 1671 | trans | |

| cis-CH out of plane deformation | 973 | cis | |

| cis-CH symmetric rock | 1266 | cis |

Mass Spectrometry (MS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. nih.gov Electron ionization (EI) and electrospray ionization (ESI) are common methods used. acs.org Positive ion ESI-MS can be used to identify the protonated molecule [M+H]⁺, confirming the molecular weight of the free amine. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. MS analysis is also instrumental in identifying impurities, such as shorter or longer chain amines and oxygen-containing species. acs.org

X-ray Photoelectron Spectroscopy (XPS): X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. While not as commonly used for bulk characterization of the pure hydrochloride salt, it is invaluable for studying the interaction of oleylamine (the free amine) with surfaces, such as in the capping of nanoparticles. iaea.orgnih.govresearchgate.net XPS can identify the presence of nitrogen from the amine group and carbon from the alkyl chain. nih.gov Analysis of the N 1s and C 1s core level spectra can reveal information about the chemical environment of these atoms, for example, distinguishing between a free amine and a protonated amine or an amide. iaea.orgnih.gov

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic methods are essential for assessing the purity of this compound and for separating it from its various analogs and impurities.

Gas Chromatography (GC): Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a powerful technique for separating and quantifying the components of a mixture. Derivatives of cis- and trans-9-octadecen-1-amine can be separated by GC, although under certain conditions, the formation of stearylamine (the saturated analog) can occur. acs.org

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another valuable tool for purity assessment. Reversed-phase HPLC, using a C18 column, can separate oleylamine from more polar or less polar impurities. The choice of mobile phase and detector (e.g., UV, evaporative light scattering detector) is critical for achieving good separation and detection.

Methodologies for Impurity Profiling and Quantification in Commercial Reagents

Commercial this compound often contains a variety of impurities that can affect its performance in different applications. A combination of the analytical techniques discussed above is typically employed for comprehensive impurity profiling.

A multi-step purification procedure has been described to remove impurities from commercial oleylamine. acs.org This process involves precipitation of the hydrochloride salt, followed by neutralization and vacuum distillation. acs.org The effectiveness of such purification can be monitored by the techniques outlined. For instance, mass spectrometry can confirm the reduction of oxygen-containing impurities, while NMR and vibrational spectroscopy can quantify the removal of the trans isomer. acs.org Elemental analysis and ion chromatography can be used to determine the content of elements like chlorine. acs.org

Table 3: Common Impurities in Commercial Oleylamine and Analytical Techniques for their Detection

| Impurity | Analytical Technique(s) |

| trans-isomer (Elaidylamine) | NMR, IR, Raman |

| Shorter/Longer Chain Amines | GC-MS |

| Saturated Amine (Stearylamine) | GC-MS |

| Oxygen-containing impurities (e.g., amides, nitroalkanes) | Mass Spectrometry, IR |

| Luminescent impurities | Raman Spectroscopy (with appropriate excitation wavelength) |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. ijcce.ac.irresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties.

For 9-Octadecen-1-amine, hydrochloride, DFT calculations can be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. The protonation of the amine group to form the hydrochloride salt significantly influences the molecule's electronic structure. The ammonium (B1175870) head group (-NH3+) introduces a positive charge, altering the electrostatic potential across the molecule.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir For this compound, the HOMO is typically localized along the C=C double bond and the non-bonding electrons of the nitrogen atom (prior to protonation), while the LUMO is often distributed over the carbon backbone as an antibonding orbital.

From the FMO energies, several global reactivity descriptors can be calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high positive potential around the -NH3+ group, making it a site for interaction with anions or nucleophilic species. The region around the C=C double bond would exhibit negative potential, indicating its susceptibility to electrophilic attack.

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing insights into dynamic processes like self-assembly and interfacial phenomena. mdpi.commdpi.comrsc.org

For an amphiphilic molecule like this compound, which possesses a long hydrophobic alkyl tail and a hydrophilic ammonium head, MD simulations are particularly well-suited to study its behavior in solution and at interfaces.

Self-Assembly: In aqueous solutions, these amphiphilic molecules are expected to self-assemble into organized structures such as micelles or bilayers to minimize the unfavorable interaction between the hydrophobic tails and water. MD simulations can model this process spontaneously. Starting from a random distribution of molecules in a simulation box with water, the simulation can show their aggregation into micelles, with the hydrophobic tails sequestered in the core and the hydrophilic -NH3+ groups exposed to the water. nih.gov Both all-atom (AA) and coarse-grained (CG) models can be used. AA models provide high detail but are computationally expensive, while CG models group atoms into larger beads, allowing for the simulation of larger systems over longer timescales. researchgate.netnih.gov

Interfacial Adsorption: MD simulations can also model the adsorption of this compound at various interfaces, such as the air-water or oil-water interface. The simulations would show the molecules orienting themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails extending into the non-polar phase (air or oil). mdpi.comnih.gov This behavior is fundamental to its function as a surfactant. Key properties that can be calculated from these simulations include the density profile across the interface, the orientation of the molecules, and the reduction in interfacial tension. nih.gov

| Simulation Type | System Components | Key Observables | Typical Force Field |

|---|---|---|---|

| All-Atom (AA) Self-Assembly | Multiple this compound molecules, Water (e.g., TIP3P model), Chloride ions | Micelle formation, critical micelle concentration (CMC), aggregate size and shape, radial distribution functions | CHARMM, AMBER, GROMOS |

| Coarse-Grained (CG) Self-Assembly | CG models of the amphiphile, CG water, ions | Large-scale morphology (e.g., vesicles, lamellar phases), phase behavior, membrane properties | MARTINI, Dry MARTINI |

| Interfacial Adsorption (Oil-Water) | Slab of water, slab of non-polar solvent (e.g., octane), this compound molecules | Interfacial tension, density profiles, molecular orientation (tilt angle), surface excess concentration | OPLS-AA, CHARMM |

Computational Studies on Ligand-Surface Interactions in Nanomaterial Synthesis

9-Octadecen-1-amine (oleylamine), the parent amine of the hydrochloride salt, is extensively used as a capping agent or ligand in the synthesis of colloidal nanoparticles (NPs). wikipedia.orgrsc.orgmdpi.com It controls the size and shape of the NPs and provides colloidal stability. Computational studies are vital for understanding how these ligand molecules interact with the NP surface at the atomic level.

Computational models can be used to calculate the binding energy of the ligand to the nanoparticle surface. This is typically done by calculating the total energy of the combined nanoparticle-ligand system and subtracting the energies of the isolated nanoparticle and the isolated ligand. Molecular mechanics or DFT calculations can be used for this purpose. amazonaws.com

Studies have shown that oleylamine (B85491) can bind to nanoparticle surfaces through different functional groups. For instance, in the synthesis of copper nanoparticles, it has been suggested that the amine head group (-NH2) preferentially binds to the (111) crystalline facets, while the alkene group (-C=C-) in the middle of the chain can interact with and stabilize the (100) facets. rsc.org This selective binding is crucial for controlling the final shape of the nanoparticles (e.g., cubic vs. octahedral).

In another example involving iron oxide nanoparticles, the binding energy of a carboxyl group (from oleic acid) to the NP surface was calculated to be significantly stronger than the hydrogen bond between a carboxyl group and an amine group, influencing which molecule preferentially binds to the surface in a mixed-ligand system. amazonaws.com

| Nanoparticle System | Computational Method | Finding | Reference Finding |

|---|---|---|---|

| Iron Oxide (FexOy) | Molecular Mechanics | Binding energy of a carboxyl group to the NP surface was calculated as -22.78 kcal/mol, much stronger than the -4.21 kcal/mol for a carboxyl-amine hydrogen bond. | amazonaws.com |

| Copper (Cu) | XPS Analysis & Theoretical Interpretation | The amine group stabilizes (111) facets, while the alkene group stabilizes (100) facets, enabling shape control. | rsc.org |

| Cesium Lead Bromide (CsPbBr3) Quantum Dots | 1H NMR & Thermodynamic Calculation | Oleylamine dynamically interacts with the QD surface with a surface density of 1.2–1.7 molecules/nm2. | nih.gov |

| Gold (Au) | Kinetic Modeling (Logistic Model) | The recombination of small gold particles into larger, stable ones capped by oleylamide (formed from oleylamine oxidation) follows a logistic growth model. | sci-hub.senih.gov |

These computational insights are critical for rationally designing synthetic protocols to achieve nanoparticles with desired properties.

In Silico Modeling of Biological Interactions (e.g., Molecular Docking)

In silico modeling techniques, such as molecular docking, are used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. researchgate.netisnff-jfb.com This approach is fundamental in drug discovery and toxicology to identify potential biological targets and understand mechanisms of action. ajchem-a.commdpi.com

For this compound, its amphiphilic nature suggests it could interact with biological membranes or proteins. Experimental studies have noted that its parent compound, oleylamine, can induce cell fusion and act as a radiosensitizer, implying interactions with cell surface structures. nih.gov

Molecular docking could be used to explore these interactions computationally. The process involves defining a binding site on a target protein and then algorithmically "docking" the ligand into this site in various conformations and orientations. A scoring function is then used to estimate the binding affinity, usually expressed as a binding energy (in kcal/mol), with more negative values indicating stronger binding. ajchem-a.com

Potential biological targets for this compound could include:

Ion Channels: The charged ammonium head and long alkyl chain could interact with the transmembrane domains of ion channels.

G-Protein Coupled Receptors (GPCRs): Many GPCRs have binding pockets that accommodate lipids or other amphiphilic molecules.

Enzymes with Hydrophobic Pockets: Enzymes that process lipid substrates could potentially bind this molecule.

Nuclear Receptors: Some nuclear receptors are activated by fatty acids and related molecules.

A hypothetical docking study would generate data like that presented in the table below, comparing the predicted binding affinity of this compound to various protein targets.

| Hypothetical Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Voltage-gated sodium channel | e.g., 6AGF | -8.5 | Hydrophobic interactions with Phe, Leu, Val; Electrostatic with Asp, Glu |

| Beta-2 adrenergic receptor (a GPCR) | e.g., 2RH1 | -7.9 | Interactions within the transmembrane lipid-facing surface |

| Fatty acid binding protein | e.g., 1HMR | -9.2 | Extensive hydrophobic contacts within the binding cavity |

| Peroxisome proliferator-activated receptor (PPARγ) | e.g., 2PRG | -8.1 | Hydrophobic tail in pocket; polar head with Ser, Tyr |

Such in silico studies can generate hypotheses about the biological activity of this compound, guiding further experimental validation through in vitro and in vivo assays.

Future Research Directions and Emerging Paradigms

Advancements in Controlled Nanomaterial Synthesis with Oleylamine (B85491) Hydrochloride

The utility of oleylamine and its hydrochloride salt in the synthesis of nanoparticles is well-established, but future research is focused on achieving unprecedented levels of control over the final material's properties. Oleylamine's multifaceted role as a solvent, reducing agent, and stabilizer allows for the synthesis of a wide array of metallic, metal oxide, and semiconductor nanostructures. researchgate.net

Future advancements will likely concentrate on the precise manipulation of nanoparticle morphology and composition. For instance, in the synthesis of magnetic nanoparticles like cobalt ferrite (B1171679) (CoFe₂O₄), the concentration of oleylamine has been shown to significantly influence the size and shape of the resulting nanoparticles, which in turn affects their magnetic properties. mdpi.comresearchgate.net By carefully tuning the reaction conditions, including the ratio of oleylamine to other precursors, researchers can selectively grow nanoparticles with desired facets and crystal structures. This level of control is crucial for applications ranging from high-density data storage to biomedical imaging. researchgate.net

The combination of oleylamine with other ligands, such as oleic acid, presents a powerful strategy for achieving even finer control over nanoparticle synthesis. The interplay between the amine and carboxylic acid groups can form an acid-base complex that acts as a binary capping agent, influencing the reaction kinetics and the final morphology of the nanostructures. rsc.org This dual-ligand approach has been successfully employed in the synthesis of various nanoparticles, including metal oxides and chalcogenides, leading to diverse morphologies from spherical to anisotropic and core-shell structures. rsc.org

A key area of future research will be the in-depth understanding and exploitation of the dual functionality of oleylamine as both a capping agent and a reducing agent. This dual role is particularly evident in the synthesis of gold nanoparticles, where oleylamine not only stabilizes the growing nanocrystals but also participates in the reduction of the gold precursor. mdpi.com A deeper comprehension of this dual function will enable the development of more efficient and one-pot synthesis methods for a variety of nanomaterials.

The following table summarizes the influence of oleylamine on the synthesis of different nanoparticles, highlighting the versatility of this compound.

| Nanoparticle | Role of Oleylamine | Effect of Oleylamine Concentration/Ratio | Resulting Nanoparticle Characteristics | Reference |

| Cobalt Ferrite (CoFe₂O₄) | Surfactant, Shape-directing agent | Varying concentration (0.01–0.1 M) | Control over nanoparticle size (14–20 nm) and shape (spherical and truncated), leading to enhanced magnetization. | mdpi.comresearchgate.net |

| Iron-based Nanoparticles | Surfactant, Capping agent | Altering the oleic acid to oleylamine ratio (1:0, 0:1, 1:1) | Influences nanoparticle shape and saturation magnetization. The presence of oleylamine leads to higher saturation magnetization compared to oleic acid alone. | nih.gov |

| Gold (Au) Nanoparticles | Reducing agent, Stabilizing agent | Not specified | Enables the synthesis of monodisperse Au nanoparticles with controlled size by adjusting reaction temperature and solvent. | mdpi.com |

| Silver (Ag) Nanoparticles | Reducing agent, Surfactant | Not specified | Used in a slow-reducing system with oleic acid to produce small silver nanoparticles (average diameter of 2.7 nm). | researchgate.net |

Rational Design of Novel 9-Octadecen-1-amine Derivatives for Specific Functions

While 9-Octadecen-1-amine, hydrochloride itself is a versatile compound, the rational design of its derivatives opens up a vast landscape of possibilities for creating molecules with tailored functionalities. By chemically modifying the oleylamine backbone, researchers can introduce new functional groups that impart specific chemical, physical, or biological properties.